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Compound of Interest

Compound Name: Furazabol

Cat. No.: B1674276

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative toxicity data for Furazabol from primary literature is
exceptionally limited. A key study from 1966 detailing the acute toxicity of Furazabol (then
referred to as androfurazanol) was identified but its full text could not be accessed for this
review[1]. Consequently, this document provides a comprehensive overview of the expected
toxicity profile of Furazabol based on its classification as a 17a-alkylated anabolic-androgenic
steroid (AAS), drawing parallels from structurally and functionally similar compounds.

Introduction

Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic
steroid (AAS) that is a 17a-alkylated derivative of dihydrotestosterone (DHT). Structurally, it is
closely related to stanozolol. The 17a-alkylation enhances the oral bioavailability of the steroid
but is also strongly associated with an increased risk of hepatotoxicity. This guide summarizes
the anticipated initial toxicity of Furazabol in animal models, based on the known toxicological
profiles of other 17a-alkylated AAS.

Acute Toxicity

While the specific LD50 values from the pivotal 1966 study on Furazabol in rats are not
publicly available, the general procedure for determining acute toxicity is well-established.

Experimental Protocols
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Typical Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

A common method to determine the median lethal dose (LD50) is the Up-and-Down Procedure,
which minimizes the number of animals required.

e Animal Model: Typically, rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. A
small number of animals, usually of a single sex, are used sequentially.

e Housing and Acclimatization: Animals are housed in controlled conditions with a standard
diet and water ad libitum. They are acclimatized to the laboratory environment before the
study.

» Dose Administration: A single dose of the test substance (Furazabol) is administered orally
via gavage. The initial dose is selected based on any prior knowledge of the substance's
toxicity.

o Observation: After dosing, the animal is observed for signs of toxicity and mortality for up to
14 days. Key observations include changes in skin, fur, eyes, mucous membranes,
respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

o Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal
dies, the next is given a lower dose. The dose progression factor is typically constant.

e LD50 Calculation: The LD50 is calculated from the results of a minimum of 5-6 animals using
statistical methods like the maximum likelihood method.
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General workflow for an acute oral toxicity study.
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Organ-Specific Toxicity Profile (Inferred from 17a-
Alkylated AAS Class)

The primary toxicities associated with 17a-alkylated AAS are hepatotoxicity, cardiotoxicity,
nephrotoxicity, and endocrine disruption.

Hepatotoxicity

The liver is the primary site of metabolism for orally administered AAS, and the 17a-alkyl group,
which inhibits hepatic metabolism, is a key factor in the hepatotoxicity of this class of steroids[2]

3],

Data Presentation: Inferred Hepatotoxic Effects of Furazabol
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Toxicity Endpoint

Animal Model

Key Findings for
Structurally Similar
17a-Alkylated AAS
(e.g., Stanozolol,

Reference Studies

Methyltestosterone
, Oxymetholone)

Cellular Toxicity

Primary Rat

Hepatocytes

Increased LDH
release, decreased
cell viability (Neutral
Red retention), and
glutathione (GSH)

depletion with

[4]

methyltestosterone

and oxymetholone.

Histopathology

Rats

Slight to moderate
inflammatory or
degenerative lesions

in centrilobular [5]
hepatocytes after

acute and chronic

stanozolol treatment.

Enzyme Levels

Rats

Chronic stanozolol
treatment led to a
significant decrease in  [5]
cytochrome P450 and

cytochrome b5 levels.

Carcinogenicity

Rats

No substantial

evidence of

carcinogenic activity [6]
of stanozolol in rat

liver foci bioassays.

Experimental Protocol: Subchronic Hepatotoxicity Study in Rats

¢ Animal Model: Male Wistar rats are often used.
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Dosing: The test substance is administered daily via oral gavage for a period of 28 or 90
days. Multiple dose groups and a control group are used.

In-life Observations: Daily clinical observations, weekly body weight, and food consumption
measurements are recorded.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and
clinical chemistry analysis, including liver function markers (ALT, AST, ALP, bilirubin).

Gross Pathology and Organ Weights: A full necropsy is performed, and the liver is weighed.

Histopathology: The liver is preserved and examined microscopically for signs of cellular
damage, inflammation, cholestasis, and other abnormalities.
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Proposed pathway for 17a-alkylated AAS hepatotoxicity.
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Cardiotoxicity, Nephrotoxicity, and Endocrine Effects

While less pronounced than hepatotoxicity, other organ systems can also be affected by high-

dose or chronic administration of AAS.

Data Presentation: Other Potential Toxicities of Furazabol (Inferred)

Toxicity Type Animal Model Key Findings for AAS
Myocardial hypertrophy,
Cardiotoxicity General Animal Models fibrosis, impaired cardiac
function.
Increased lipid peroxidation
o and decreased antioxidant
Nephrotoxicity Rats

enzyme activity in kidney

tissue, leading to damage.

Endocrine Disruption

Rats, Dogs, Birds

Suppression of endogenous
testosterone and
gonadotropins (LH, FSH),
testicular atrophy, decreased
spermatogenesis, and reduced
fertility.[7][8]

Logical Relationship of Furazabol Toxicity

Furazabol's toxicity profile is logically inferred from its chemical structure, specifically the

presence of the 17a-methyl group, which is a hallmark of a class of AAS known for their oral

activity and potential for liver damage.
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17a-Alkylated Anabolic Steroids
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Shared Toxicity Profile
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Relationship of Furazabol to other 17a-alkylated AAS.

Conclusion

Direct and comprehensive initial toxicity data for Furazabol in animal models is not readily
available in publicly accessible literature. However, as a member of the 17a-alkylated anabolic
steroid class, it is reasonable to infer a toxicity profile that includes a significant risk of
hepatotoxicity, particularly with oral administration. Other potential, though likely less
prominent, toxicities include adverse cardiovascular, renal, and endocrine effects. Any future
research or drug development involving Furazabol should prioritize a thorough toxicological
evaluation, beginning with acute toxicity studies and progressing to subchronic and chronic
studies to fully characterize its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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